Conformational Rigidity Advantage: Fsp³ and LogP Comparison Against Non-Methylated 4-Boc-Morpholine-2-Carboxylic Acid
The geminal 6,6-dimethyl substitution on the morpholine ring imparts a measurable increase in both three-dimensionality and lipophilicity relative to the non-methylated comparator 4-Boc-morpholine-2-carboxylic acid (CAS 189321-66-2). The target compound achieves an Fsp³ value of 0.833 versus approximately 0.73 for the comparator, indicating a higher fraction of sp³-hybridized carbons and thus greater conformational complexity—a parameter associated with improved clinical success rates in drug discovery [1]. The calculated LogP rises from 0.4 (comparator) to 1.26 (target), representing a ~3.2-fold increase in theoretical octanol-water partition coefficient that may enhance membrane permeability while remaining within the favorable range for oral bioavailability [1].
| Evidence Dimension | Fraction of sp³-hybridized carbons (Fsp³) and calculated LogP |
|---|---|
| Target Compound Data | Fsp³ = 0.833; LogP = 1.26 |
| Comparator Or Baseline | 4-Boc-morpholine-2-carboxylic acid (CAS 189321-66-2): Fsp³ ≈ 0.73 (estimated from 8 of 11 non-carbonyl carbons being sp³); LogP = 0.4 |
| Quantified Difference | Fsp³ increase of ~0.10 (14% relative gain); LogP increase of +0.86 units (~3.2× higher partition coefficient) |
| Conditions | Calculated molecular descriptors; Chemspace database (target) and BOC Sciences product specification (comparator) |
Why This Matters
Procurement teams selecting building blocks for fragment libraries or lead optimization programs can use the higher Fsp³ and moderated LogP of CAS 1416438-67-9 to access a region of property space—higher three-dimensionality without excessive lipophilicity—that is systematically correlated with improved clinical candidate quality [1].
- [1] Chemspace. 4-[(tert-butoxy)carbonyl]-6,6-dimethylmorpholine-2-carboxylic acid – CSSB00010740044. CAS 1416438-67-9. https://chem-space.com/CSSB00010740044-F0A7D2 (accessed 2026-05-06). View Source
